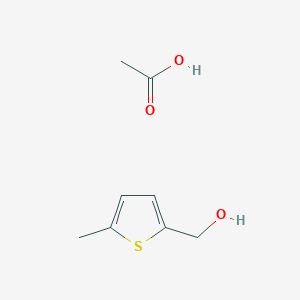![molecular formula C7H10Cl2Hg2 B14461192 Chloro-[chloromercurio(cyclohexylidene)methyl]mercury CAS No. 67091-33-2](/img/structure/B14461192.png)
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury is an organomercury compound characterized by the presence of mercury atoms bonded to a cyclohexylidene group and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-[chloromercurio(cyclohexylidene)methyl]mercury typically involves the reaction of cyclohexylidene compounds with mercuric chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反応の分析
Types of Reactions
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state mercury species.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while reduction can produce elemental mercury or mercury(I) compounds.
科学的研究の応用
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialized materials and as a catalyst in chemical processes.
作用機序
The mechanism by which Chloro-[chloromercurio(cyclohexylidene)methyl]mercury exerts its effects involves the interaction of the mercury atoms with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, affecting cellular metabolism and signaling pathways.
類似化合物との比較
Similar Compounds
Methylmercury chloride: Another organomercury compound with similar toxicological properties.
Phenylmercury acetate: Used in similar applications but with different reactivity and toxicity profiles.
Dimethylmercury: Highly toxic and used primarily in research settings.
Uniqueness
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury is unique due to its specific structure, which imparts distinct chemical reactivity and biological interactions. The presence of the cyclohexylidene group and the arrangement of mercury and chlorine atoms contribute to its unique properties compared to other organomercury compounds.
特性
CAS番号 |
67091-33-2 |
|---|---|
分子式 |
C7H10Cl2Hg2 |
分子量 |
566.24 g/mol |
IUPAC名 |
chloro-[chloromercurio(cyclohexylidene)methyl]mercury |
InChI |
InChI=1S/C7H10.2ClH.2Hg/c1-7-5-3-2-4-6-7;;;;/h2-6H2;2*1H;;/q;;;2*+1/p-2 |
InChIキー |
LVTLMQCQWZIIIZ-UHFFFAOYSA-L |
正規SMILES |
C1CCC(=C([Hg]Cl)[Hg]Cl)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



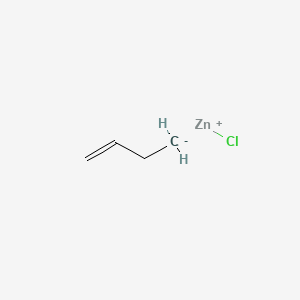

![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)

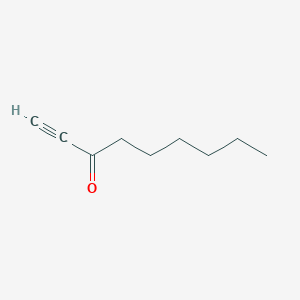
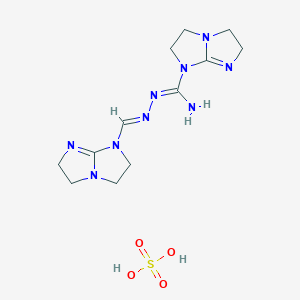
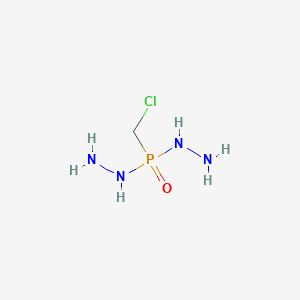

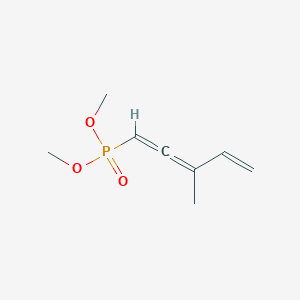
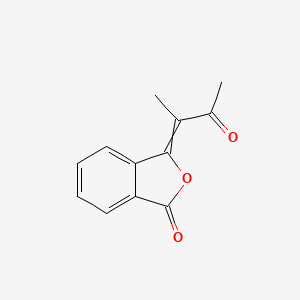

![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt](/img/structure/B14461182.png)
